![molecular formula C14H12Cl2OS B14682909 [Dichloro(phenyl)methyl]sulfinylmethylbenzene CAS No. 30505-98-7](/img/structure/B14682909.png)
[Dichloro(phenyl)methyl]sulfinylmethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Dichloro(phenyl)methyl]sulfinylmethylbenzene is an organic compound with the molecular formula C14H12Cl2O2S It is a member of the sulfone family, characterized by the presence of a sulfinyl group (SO2) attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Dichloro(phenyl)methyl]sulfinylmethylbenzene typically involves the reaction of dichloromethyl phenyl sulfone with benzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
[Dichloro(phenyl)methyl]sulfinylmethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as potassium carbonate (K2CO3), and a polar aprotic solvent like DMF.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[Dichloro(phenyl)methyl]sulfinylmethylbenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfone-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [Dichloro(phenyl)methyl]sulfinylmethylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, contributing to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- [(Dichloromethyl)sulfonyl]methylbenzene
- [(Chloro(phenyl)methyl)sulfonyl]methylbenzene
- [(Dibromomethyl)sulfonyl]methylbenzene
- [(Chloromethyl)sulfonyl]methylbenzene
- [(Trichloromethyl)sulfonyl]methylbenzene
Uniqueness
[Dichloro(phenyl)methyl]sulfinylmethylbenzene is unique due to its specific combination of dichloro and sulfinyl groups attached to a benzene ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Propiedades
Número CAS |
30505-98-7 |
|---|---|
Fórmula molecular |
C14H12Cl2OS |
Peso molecular |
299.2 g/mol |
Nombre IUPAC |
[dichloro(phenyl)methyl]sulfinylmethylbenzene |
InChI |
InChI=1S/C14H12Cl2OS/c15-14(16,13-9-5-2-6-10-13)18(17)11-12-7-3-1-4-8-12/h1-10H,11H2 |
Clave InChI |
DOAMNYJUZXKOFC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CS(=O)C(C2=CC=CC=C2)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


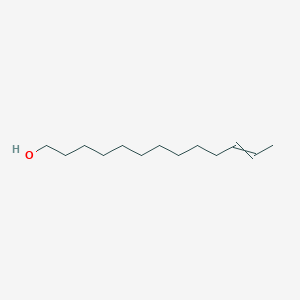
![Methyl 2-[2-(2-nitrophenyl)iminohydrazinyl]benzoate](/img/structure/B14682841.png)
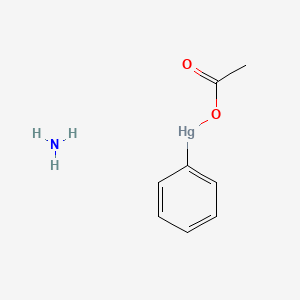
![{2-[(Methylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B14682850.png)
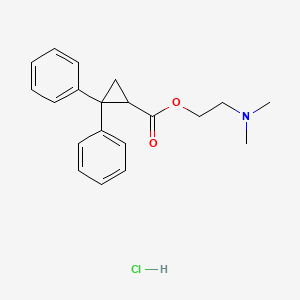

![Methyl 2-[(1e)-3-(4-cyanophenyl)triaz-1-en-1-yl]benzoate](/img/structure/B14682879.png)
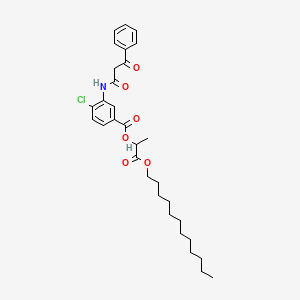
![5-(Pent-3-en-2-ylidene)bicyclo[2.2.1]hept-2-ene](/img/structure/B14682886.png)
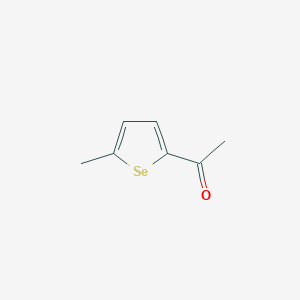
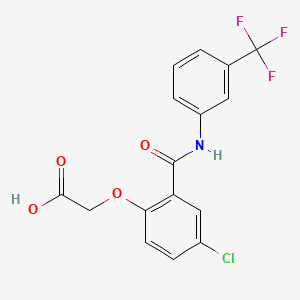

![Phenol, 4-[[(3-methoxyphenyl)imino]methyl]-](/img/structure/B14682903.png)

